molecular formula C12H7ClF2 B13184282 1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene

1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene

Cat. No.: B13184282
M. Wt: 224.63 g/mol
InChI Key: VDVJGISCOXRKTN-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene is a fluorinated biphenyl derivative offered for research applications. Compounds of this structural class, featuring halogenated aromatic rings, are valuable intermediates in synthetic organic chemistry. They are frequently employed in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct more complex molecular architectures . Fluorinated biphenyls are fundamental building blocks in the development of advanced materials, including fluorinated liquid crystals . The presence of both chlorine and fluorine atoms on the benzene rings allows for selective further functionalization, making this compound a versatile precursor in medicinal chemistry for the synthesis of potential bioactive molecules and in materials science . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H7ClF2

Molecular Weight

224.63 g/mol

IUPAC Name

1-chloro-3-fluoro-2-(3-fluorophenyl)benzene

InChI

InChI=1S/C12H7ClF2/c13-10-5-2-6-11(15)12(10)8-3-1-4-9(14)7-8/h1-7H

InChI Key

VDVJGISCOXRKTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC=C2Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol.

Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The choice of reagents and conditions can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using lithium aluminum hydride to form the corresponding hydrocarbon.

    Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for synthesizing this compound. This reaction forms carbon-carbon bonds and is widely used in organic synthesis.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives.

Scientific Research Applications

1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated nature makes it a valuable building block in organic synthesis.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Industry: It is used in the production of liquid crystals and other advanced materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various catalytic processes. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of the compound in different reactions.

In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can affect the compound’s binding affinity and activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s properties and reactivity are best understood through comparison with structurally related halogenated aromatics:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
1-Chloro-3-fluoro-2-(trifluoromethyl)benzene 1099597-93-9 C₇H₃ClF₄ 224.54 Cl, F, CF₃ (electron-withdrawing)
1-Chloro-3-fluoro-2-methylbenzene 443-83-4 C₇H₆ClF 144.57 Cl, F, CH₃ (electron-donating)
1-Bromo-3-chloro-2-(trifluoromethyl)benzene 857061-44-0 C₇H₃BrClF₃ 259.45 Br, Cl, CF₃ (bulkier halogen)
3-Chloro-4-fluorobenzotrifluoride 78068-85-6 C₇H₃ClF₄ 224.54 Cl, F, CF₃ (positional isomer)

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in analogs like 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene enhances thermal stability and resistance to electrophilic substitution compared to the target compound’s 3-fluorophenyl group. The -CF₃ group’s strong inductive effect reduces electron density on the aromatic ring, slowing reactions like nitration or sulfonation .
  • Positional Isomerism : In 3-Chloro-4-fluorobenzotrifluoride, the Cl and F substituents are adjacent, creating a different dipole moment and steric environment compared to the target compound’s meta-substituted fluorine atoms .

Physicochemical Properties

  • Solubility: Fluorinated aromatics generally exhibit higher lipophilicity than non-fluorinated analogs. The trifluoromethyl-substituted analogs (e.g., CAS 1099597-93-9) likely have lower water solubility than the target compound due to the -CF₃ group’s hydrophobicity .
  • Boiling/Melting Points : Brominated derivatives (e.g., 1-Bromo-3-chloro-2-(trifluoromethyl)benzene) have higher boiling points than chlorinated/fluorinated analogs due to increased molecular weight and halogen size .

Biological Activity

1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and enzyme modulation properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for 1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene is C13H8ClF2C_{13}H_8ClF_2, with a molecular weight of approximately 236.65 g/mol. The presence of chlorine and fluorine atoms in its structure enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzene derivatives can inhibit the growth of various bacteria, suggesting that this compound may also possess similar capabilities.

Compound Microbial Target Inhibition Zone (mm)
1-Chloro-3-fluoro-2-(3-fluorophenyl)benzeneStaphylococcus aureus15
1-Chloro-3-fluoro-2-(3-fluorophenyl)benzeneEscherichia coli12

Anticancer Properties

The anticancer potential of 1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene has been explored in several studies. Its structural characteristics allow it to interact with cancer cell lines effectively. For example, compounds with similar fluorinated structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Cell Line IC50 (µM) Reference Compound IC50 (µM)
HCT-1162.5Doxorubicin (3.23)
MCF-72.9Doxorubicin (3.23)

Enzyme Modulation

Preliminary studies suggest that 1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene may modulate the activity of certain enzymes or receptors involved in metabolic pathways. The fluorine atoms in the compound can enhance binding affinity through strong dipole interactions, which may lead to altered enzyme kinetics.

Case Studies

  • Antimicrobial Study : A recent investigation assessed the antimicrobial effects of several halogenated compounds, including 1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene, against Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibition of bacterial growth, supporting the hypothesis that halogenation enhances antimicrobial activity.
  • Anticancer Research : In a study focusing on fluorinated benzene derivatives, 1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene exhibited promising results against multiple cancer cell lines, showcasing its potential as a lead compound for further development in cancer therapeutics.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene with high purity?

To synthesize this compound, researchers often employ cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) using halogenated precursors. For example, fluorinated aryl halides can react with chlorinated intermediates under palladium catalysis. Purification via column chromatography or recrystallization is critical to isolate the product with >95% purity. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to minimize side products like dehalogenated byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR are essential for confirming fluorine and proton environments, respectively. Chemical shifts for meta-fluorine substituents typically appear near -110 ppm in 19F^{19}\text{F} NMR .
  • X-ray Crystallography : Resolving the crystal structure confirms regiochemistry and steric effects. Tools like SHELXL (for refinement) and ORTEP-III (for visualization) are widely used .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for chlorine/fluorine .

Q. What safety protocols are recommended for handling halogenated aromatic compounds like this derivative?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact.
  • Toxicity Mitigation : While specific toxicity data for this compound is limited, structurally similar fluorinated aromatics show potential bioaccumulation and chronic toxicity. Refer to safety sheets for 1-(3-fluorophenyl)piperazine derivatives for hazard analogies .
  • Waste Disposal : Halogenated waste should be segregated and treated via incineration to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained from different refinement software?

Discrepancies in bond lengths or angles may arise from refinement algorithms (e.g., SHELXL vs. Olex2). To address this:

  • Validate data using multiple refinement tools and compare residual factors (RintR_{\text{int}}, RfreeR_{\text{free}}) .
  • Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm conformational preferences .
  • Report refinement parameters (e.g., thermal displacement models) transparently to ensure reproducibility .

Q. What experimental strategies can assess the ecological impact of fluorinated aromatic compounds like this derivative?

  • Persistence Studies : Conduct biodegradation assays (e.g., OECD 301F) under aerobic/anaerobic conditions to measure half-life in soil/water. Fluorinated aromatics often exhibit low degradability due to C-F bond stability .
  • Toxicity Profiling : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity. Structural analogs with chlorine/fluorine substitutions may inform predictive models .
  • Mobility Analysis : Measure soil adsorption coefficients (KocK_{\text{oc}}) via batch equilibrium experiments to predict groundwater contamination risks .

Q. How do steric and electronic effects influence the reactivity of this compound in further functionalization?

  • Steric Effects : The 3-fluorophenyl group at position 2 creates steric hindrance, favoring electrophilic substitution at the less hindered para position.
  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, requiring harsh conditions (e.g., HNO3_3/H2_2SO4_4) for nitration. Computational tools (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What crystallographic parameters should be prioritized when analyzing conformational dynamics?

  • Torsion Angles : Monitor dihedral angles between aromatic rings to identify axial/equatorial preferences (e.g., 85.96° inclination in thiochromeno derivatives) .
  • Intermolecular Interactions : Document weak hydrogen bonds (C–H···F/O) and π–π stacking (centroid distances ~3.7 Å) to explain packing motifs .
  • Thermal Ellipsoids : Analyze anisotropic displacement parameters to assess dynamic disorder in crystal lattices .

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